Coronene

Catalog No.
S582836
CAS No.
191-07-1
M.F
C24H12
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coronene

CAS Number

191-07-1

Product Name

Coronene

IUPAC Name

coronene

Molecular Formula

C24H12

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H

InChI Key

VPUGDVKSAQVFFS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7

Solubility

4.66e-10 M

Synonyms

Circumbenzene; NSC 90725

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7

Model System for Graphene:

Coronene's planar structure and extended π-electron system make it an ideal model system for studying graphene, a single layer of carbon atoms arranged in a honeycomb lattice. While smaller than graphene, coronene's size allows for the observation of its "exotic electronic behavior" without introducing complications arising from contortion of the molecule [Nature Communications, ]. This makes coronene a valuable tool for understanding fundamental properties of graphene and its potential applications in electronics and materials science.

Organic Electronics:

Coronene's excellent charge transport and light-emitting properties make it a promising candidate for developing organic electronic devices like photodiodes and blue light-emitting diodes (LEDs) [Journal of Materials Science, ]. Research on coronene-based organic semiconductors focuses on improving their efficiency, stability, and processing techniques to pave the way for the development of next-generation organic electronic devices.

Understanding Fundamental Photochemical Processes:

Coronene serves as a model system for studying fundamental photochemical processes like light absorption, energy transfer, and charge separation. Its well-defined structure and well-understood electronic properties allow researchers to investigate these processes at a molecular level, providing valuable insights into the behavior of more complex molecules and materials. This knowledge is crucial for developing new materials with desired photochemical properties for applications in solar energy conversion, catalysis, and photodynamic therapy [International Journal of Molecular Sciences, ].

Investigating Interstellar Chemistry:

Coronene is believed to be abundant in interstellar space, where it plays a crucial role in various chemical reactions. Studying its interaction with other molecules and its influence on the formation of more complex organic molecules helps scientists understand the composition and evolution of interstellar clouds, ultimately contributing to a broader understanding of star and planet formation [The Astrophysical Journal, ].

Coronene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₄H₁₂, consisting of seven fused benzene rings. This compound is characterized by its planar structure and high symmetry, making it a subject of interest in organic chemistry. Coronene appears as a yellow solid that dissolves in common organic solvents such as benzene, toluene, and dichloromethane. It exhibits blue fluorescence when exposed to ultraviolet light, which is often utilized in various applications including solvent probing .

The compound's unique properties stem from its aromaticity and the presence of 24 π-electrons, which challenge traditional interpretations of aromatic stability as described by Hückel's rule. Coronene can be represented by multiple resonance structures and has been studied for its potential superaromaticity due to its ability to exhibit three mobile Clar sextets .

, primarily due to its reactive π-electron system. Notably, it can react with halogens such as chlorine, where studies have shown that coronene behaves similarly to ethylene in electrophilic addition reactions . Additionally, coronene undergoes dehydrogenation and recombination reactions, particularly under pyrolysis conditions, leading to the formation of complex products including ketenes .

In gas-phase synthesis, coronene can be produced through reactions involving benzo[e]pyrenyl radicals and acetylene, showcasing its versatility in organic synthesis . Furthermore, interactions with iodine atoms indicate attractive forces between coronene molecules and iodine, suggesting potential applications in materials science .

Research into the biological activity of coronene is limited but suggests potential implications in environmental chemistry and astrobiology. Coronene has been implicated in the formation of complex organic molecules in space, which may contribute to the origins of life on Earth . Its presence in interstellar environments raises questions about its reactivity and stability under cosmic conditions.

Coronene can be synthesized through several methods:

  • Natural Occurrence: It is found naturally as carpathite, a rare mineral formed from ancient hydrothermal processes.
  • Petroleum Refining: Coronene is produced during hydrocracking processes within petroleum refining.
  • Gas-Phase Reactions: As previously mentioned, coronene can be synthesized from benzo[e]pyrenyl radicals reacting with acetylene.
  • Crystallization: Large crystals of coronene can be grown from supersaturated solutions in solvents like toluene through slow cooling methods .

Coronene has several notable applications:

  • Graphene Synthesis: It serves as a precursor for graphene production when evaporated onto copper substrates at high temperatures .
  • Organic Electronics: Due to its electronic properties, coronene is explored for use in organic semiconductors and photovoltaic devices.
  • Fluorescent Probes: Its fluorescent properties make it useful in various analytical techniques.
  • Astrobiology Research: Coronene's role in the formation of complex organic molecules in space positions it as a significant compound for studies related to the origins of life .

Studies investigating coronene's interactions reveal insights into its chemical reactivity and potential applications. For instance:

  • Reactivity with Halogens: Investigations into how coronene reacts with chlorine have provided valuable information about its electrophilic characteristics .
  • Fragment Stability: Research on the stability of coronene fragments after atom bombardment demonstrates how these fragments can contribute to larger molecular structures in space .
  • Co-adsorption Studies: The interaction between coronene and iodine atoms indicates possible applications in material sciences due to their attractive interactions .

Coronene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
PyreneFour fused benzene ringsLower molecular weight than coronene
OvaleneA larger PAH with 10 fused ringsUnique oval shape
TriphenyleneComposed of four benzene rings arranged symmetricallyExhibits different electronic properties
Hexa-peri-hexabenzocoroneneAdditional benzene rings fused around the peripheryIncreased size and complexity
DicoronyleneDimerization product of coroneneLarger structure with enhanced properties

Coronene is unique due to its specific arrangement of seven fused benzene rings and its ability to exist in multiple resonance forms. Its high symmetry and potential for superaromaticity set it apart from other PAHs.

Purity

95%

XLogP3

7.2

Boiling Point

525.0 °C

LogP

7.64 (LogP)

Melting Point

437.3 °C

UNII

7YY0X5XT1W

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.17e-12 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

191-07-1

Wikipedia

Coronene

Biological Half Life

732.99 Days

Dates

Modify: 2023-08-15
1: Waris R, Rembert MA, Sellers DM, Acree WE Jr, Street KW Jr, Fetzer JC.
Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent
polarity on the fluorescence emission fine structures of coronene derivatives.
Analyst. 1989 Feb;114(2):195-9. PubMed PMID: 2712318.


2: Cowens MW, Blouke MM, Fairchild T, Westphal JA. Coronene and liumogen as VUV
sensitive coatings for Si CCD imagers: a comparison. Appl Opt. 1980 Nov
15;19(22):3727-8. doi: 10.1364/AO.19.003727. PubMed PMID: 20234686.


3: ROGERS MT. The magnetic anisotropy of coronene, naphthazarin, and other
crystals. J Am Chem Soc. 1947 Jun;69(6):1506-8. PubMed PMID: 20249742.

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